5-Methyl-5'-(2-phenylethenyl)-2,2'-bithiophene
Description
5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes It features a bithiophene core with a methyl group and a phenylethenyl group attached
Properties
CAS No. |
101452-11-3 |
|---|---|
Molecular Formula |
C17H14S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-5-[5-(2-phenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C17H14S2/c1-13-7-11-16(18-13)17-12-10-15(19-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
ZHXLSTPQYRQBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene typically involves the coupling of 5-methyl-2-thiophenecarboxaldehyde with 2-phenylethenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for the introduction of various substituents. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and selectivity. Its structural features can be exploited to develop molecules that target specific biological pathways.
Industry: In the industrial sector, 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential components in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene involves its interaction with specific molecular targets. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
5-Methyl-2,2’-bithiophene: Lacks the phenylethenyl group, resulting in different electronic properties.
5-Phenylethenyl-2,2’-bithiophene: Lacks the methyl group, which can affect its reactivity and stability.
2,2’-Bithiophene: The parent compound without any substituents, used as a reference for studying the effects of substitution.
Uniqueness: 5-Methyl-5’-(2-phenylethenyl)-2,2’-bithiophene is unique due to the presence of both the methyl and phenylethenyl groups. These substituents confer distinct electronic and steric properties, making the compound valuable for specific applications in materials science and medicinal chemistry.
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